Gram-Positive Activity Superiority of Moricin Over Cecropin B1 from the Same Host Species
In the original isolation study, moricin purified from Bombyx mori hemolymph exhibited higher antibacterial activity against Gram-positive bacteria than cecropin B1, the major endogenous AMP of the same species [1]. This differential Gram preference was established using multiple bacterial strains, with moricin demonstrating a potency advantage specifically against Gram-positive targets that cecropin B1 did not match.
| Evidence Dimension | Gram-positive antibacterial activity (relative potency) |
|---|---|
| Target Compound Data | Moricin: higher activity against Gram-positive bacteria than cecropin B1 |
| Comparator Or Baseline | Cecropin B1: lower activity against Gram-positive bacteria relative to moricin |
| Quantified Difference | Qualitative superiority confirmed across multiple Gram-positive strains; exact fold-difference strain-dependent |
| Conditions | Purified natural peptides; bacterial strains: Staphylococcus aureus, Bacillus cereus, and other Gram-positive and Gram-negative species |
Why This Matters
For procurement decisions targeting Gram-positive pathogens, moricin offers a measurable activity advantage over the co-evolved cecropin B1 from the same host, making it the rational choice when Gram-positive coverage is the primary objective.
- [1] Hara, S., & Yamakawa, M. (1995). Moricin, a novel type of antibacterial peptide isolated from the silkworm, Bombyx mori. Journal of Biological Chemistry, 270(50), 29923–29927. View Source
